![molecular formula C22H23N3O3S2 B3000145 N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide CAS No. 2034300-69-9](/img/structure/B3000145.png)
N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives is a topic of interest due to their potential as inhibitors for various enzymes and receptors. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides has been explored as high-affinity inhibitors of kynurenine 3-hydroxylase, with compounds showing significant in vitro and in vivo activity . Similarly, the creation of benzenesulfonamides incorporating phenyl-1,2,3-triazole moieties has been reported, with these compounds demonstrating potent inhibition of human carbonic anhydrase isoforms and potential glaucoma treatment applications . Another study focused on 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides, which were synthesized and evaluated as selective cyclooxygenase-2 inhibitors, leading to the identification of a potent and selective orally active COX-2 inhibitor . Additionally, the synthesis of N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide was undertaken, with the compounds exhibiting moderate to good biological activities .
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. The structure-activity relationship (SAR) of these compounds is often investigated using various spectroscopic techniques. For example, the structure of 2,2-dimethyl-3-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1,3,2-benzoxazasilole was elucidated using NMR and IR spectroscopy and confirmed by X-ray diffraction . This detailed structural analysis is essential for understanding the interaction of these molecules with their biological targets.
Chemical Reactions Analysis
The chemical reactivity of benzenesulfonamide derivatives is influenced by their functional groups and molecular structure. The introduction of different substituents can significantly affect the biological activity of these compounds. For instance, the introduction of a fluorine atom in the ortho position to the sulfonamide group on the phenyl ring was found to preserve COX-2 potency and increase COX1/COX-2 selectivity . The reactivity of these compounds with various electrophiles and nucleophiles is a key aspect of their synthesis and potential for biological activity modulation.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, stability, and lipophilicity, are important for their biological efficacy and pharmacokinetic profile. These properties are often tailored during the synthesis process to enhance the drug-like characteristics of the compounds. For example, the insertion of flexible linkers like ether, thioether, and amino type into benzenesulfonamide derivatives was explored to confer additional flexibility, potentially affecting their physical properties and enzyme inhibition potency .
properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S2/c1-15-24-20(13-28-15)16-8-10-17(11-9-16)30(26,27)23-12-21(25(2)3)19-14-29-22-7-5-4-6-18(19)22/h4-11,13-14,21,23H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMVJSZPVJBBXQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC(C3=CSC4=CC=CC=C43)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide |
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